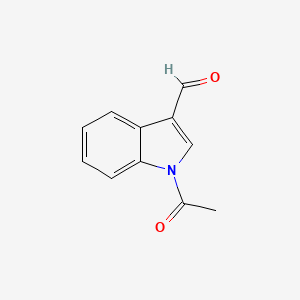

1-Acetyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-acetylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(14)12-6-9(7-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJLFGSKHBDOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177489 | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22948-94-3 | |

| Record name | 1-Acetylindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22948-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22948-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ESZ895CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral analysis of 1-Acetyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a derivative of indole-3-carbaldehyde, featuring an acetyl group attached to the indole nitrogen atom. This modification significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity and potential biological activity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Molecular Weight | 187.19 g/mol | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 165 °C (literature) | [1] |

| Boiling Point | 336.0 ± 15.0 °C (predicted) | [1] |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-acetylation of indole-3-carboxaldehyde. A general experimental protocol is provided below, based on established methods for the acylation of indoles.

General N-Acetylation of Indole-3-carboxaldehyde

Objective: To synthesize this compound by introducing an acetyl group onto the nitrogen of the indole ring of indole-3-carboxaldehyde.

Materials:

-

Indole-3-carboxaldehyde

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve indole-3-carboxaldehyde in a suitable anhydrous solvent.

-

Add a slight excess of pyridine (or triethylamine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled, stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any remaining acid and pyridine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectral Data and Characterization

Characterization of this compound is crucial for confirming its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Key Observances (Predicted/Literature) |

| ¹H NMR | Aromatic protons of the indole ring, a singlet for the aldehyde proton, and a singlet for the acetyl methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the aldehyde and acetyl groups, as well as carbons of the indole ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and the N-acetyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (187.19 m/z). |

Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals. For ¹³C NMR, identify the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

General Analytical Workflow:

Caption: General workflow for the analytical characterization.

Biological Activity and Signaling Pathways

While indole-3-carboxaldehyde and its derivatives have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal properties, specific studies on the biological activity and signaling pathways of this compound are limited in the current scientific literature.

The acetylation of the indole nitrogen may modulate the biological activity of the parent compound. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. Currently, there are no well-defined signaling pathways specifically attributed to this compound. The biological effects of its precursor, indole-3-carboxaldehyde, are known to be mediated, in part, through the aryl hydrocarbon receptor (AhR)[4].

Hypothesized Relationship:

References

An In-Depth Technical Guide to 1-Acetyl-1H-indole-3-carbaldehyde (CAS: 22948-94-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-1H-indole-3-carbaldehyde, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, summarizes its known biological activities, and explores its potential applications in drug discovery.

Core Compound Properties

This compound, also known as N-Acetylindole-3-carboxaldehyde, is a derivative of the naturally occurring tryptophan metabolite, indole-3-carbaldehyde.[1] The introduction of an acetyl group at the N1 position of the indole ring modifies its electronic and steric properties, influencing its reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22948-94-3 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [3][4] |

| Molecular Weight | 187.19 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 165 °C | [5] |

| SMILES | O=CC1=CN(C(C)=O)C2=C1C=CC=C2 | [3] |

| InChIKey | LCJLFGSKHBDOAY-UHFFFAOYSA-N | [6] |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [5] |

Synthesis and Experimental Protocols

Synthesis of this compound

This procedure is based on the N-acylation of indole-3-carboxaldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carbaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a suitable base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir for 10-15 minutes at room temperature.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for the Synthesis of this compound:

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | A publicly available ¹H NMR spectrum can be found on SpectraBase. Key expected signals would include a singlet for the acetyl protons, a singlet for the aldehyde proton, and multiplets for the aromatic protons of the indole ring. | [6] |

| ¹³C NMR | Expected signals would include resonances for the carbonyl carbons of the acetyl and aldehyde groups, as well as signals for the aromatic carbons of the indole ring. | |

| IR (Infrared) | Characteristic absorption bands are expected for the C=O stretching vibrations of the acetyl and aldehyde groups. | |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (187.19 g/mol ). |

Note: While a ¹H NMR spectrum is available, complete and detailed experimental spectra for ¹³C NMR, IR, and MS specific to this compound are not readily found in the searched literature. The information provided is based on general chemical principles and data for related compounds.

Biological Activity and Potential Applications in Drug Development

The indole-3-carboxaldehyde scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[7] These activities include anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[7] The N-acetylation of the indole ring in this compound can modulate these activities.

Antioxidant Potential

While the direct antioxidant activity of this compound has not been extensively reported, studies on closely related N-acylated indole-3-carboxaldehyde derivatives have shown that modifications at the N1 position can influence their antioxidant properties.[8] For instance, the parent compound, indole-3-carboxaldehyde, exhibits some antioxidant activity, and further derivatization can enhance this effect.[8]

Anticancer and Anti-inflammatory Activity

Indole-3-carbaldehyde, the parent compound of this compound, has been shown to inhibit inflammatory responses and lipid accumulation in macrophages.[9] This activity is mediated through the miR-1271-5p/HDAC9 signaling pathway, suggesting a potential role in mitigating atherosclerosis.[9] The N-acetylated derivative could exhibit similar or enhanced activities, making it a candidate for further investigation in the context of inflammatory diseases and cancer.

Signaling Pathway Involvement

The parent compound, indole-3-carbaldehyde, is a known agonist of the aryl hydrocarbon receptor (AhR).[10] Activation of AhR in intestinal immune cells by indole-3-carbaldehyde stimulates the production of interleukin-22 (IL-22), which plays a role in mucosal immunity.[10] It is plausible that this compound could also interact with this or other signaling pathways, a hypothesis that warrants further experimental validation.

Potential Signaling Pathway Involvement:

Future Directions and Research Opportunities

This compound represents a versatile scaffold for the development of new chemical entities with therapeutic potential. Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its activity against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand how modifications to the indole core and the acetyl group influence biological activity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.

Conclusion

This compound is a valuable chemical entity with a foundation built upon the well-documented biological activities of the indole-3-carboxaldehyde scaffold. While specific data on its biological effects and mechanisms of action are still emerging, its synthetic accessibility and the known pharmacological importance of its structural class make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide serves as a foundational resource to stimulate and support future research into this promising compound.

References

- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chemscene.com [chemscene.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. chembk.com [chembk.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Acetyl-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive overview of 1-Acetyl-1H-indole-3-carbaldehyde, a significant heterocyclic compound with applications in organic synthesis and potential roles in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and synthetic organic chemistry.

Core Molecular Data

This compound is a derivative of indole, a ubiquitous bicyclic aromatic structure found in a wide array of biologically active compounds. The addition of an acetyl group at the N1 position and a carbaldehyde at the C3 position significantly influences its chemical reactivity and potential biological interactions.

Physicochemical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These data are crucial for its identification, purification, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [2] |

| CAS Number | 22948-94-3 | [3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 165 °C | [1] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane. | [1] |

Synthesis and Analysis

The synthesis of this compound and its analogs is of significant interest due to their utility as intermediates in the preparation of more complex molecules.

Experimental Protocol: N-Acetylation of Indole-3-carbaldehyde

A common method for the synthesis of N-acyl indoles involves the acylation of the corresponding indole precursor. The following protocol is adapted from the synthesis of a structurally related compound, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, and can be modified for the synthesis of the title compound by substituting 3-chloro acetylchloride with acetyl chloride or acetic anhydride.[4]

Materials:

-

Indole-3-carbaldehyde

-

Triethylamine

-

Acetyl chloride (or acetic anhydride)

-

Tetrahydrofuran (THF), anhydrous

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Ice

Procedure:

-

In a round-bottom flask, dissolve indole-3-carbaldehyde (1 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 equivalents) to the stirred solution.

-

In a separate dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF.

-

Add the acetyl chloride solution dropwise to the indole-3-carbaldehyde solution at room temperature.

-

Stir the reaction mixture for approximately 3 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 9:1).[4]

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a 5% NaHCO₃ solution, followed by distilled water.[4]

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using reverse-phase HPLC.

Method:

-

Column: Newcrom R1 HPLC column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the parent compound, indole-3-carbaldehyde, and its derivatives are known to be biologically active. They serve as important precursors for a variety of bioactive molecules, including those with anticancer, antimalarial, and antihypertensive properties.[5]

Biosynthesis of Indole-3-carbaldehyde in Arabidopsis

In the plant model organism Arabidopsis thaliana, indole-3-carbaldehyde (ICHO) is a key component of the plant's defense against pathogens.[6][7] It is synthesized from tryptophan through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[6][7] The biosynthetic pathway involves several key enzymes, including cytochrome P450s and aldehyde oxidases.[6][7]

The diagram below illustrates a simplified workflow for the biosynthesis of indole-3-carbaldehyde and its conversion to indole-3-carboxylic acid in Arabidopsis.

Aryl Hydrocarbon Receptor (AhR) Agonism

The precursor, indole-3-carbaldehyde, is a metabolite of dietary L-tryptophan produced by gut microbiota.[8] It acts as an agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in mucosal immunity and gut homeostasis.[8] This pathway highlights the potential for indole derivatives in modulating the immune system.

The logical flow of this signaling pathway is depicted below.

Conclusion

This compound is a valuable compound for synthetic chemists and drug discovery professionals. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for more complex, biologically active molecules. The known biological roles of its parent compound, indole-3-carbaldehyde, particularly in plant defense and mammalian immune modulation, suggest that N-acetylated derivatives are promising candidates for further investigation in various therapeutic areas. This guide provides a foundational understanding to facilitate future research and application of this versatile indole derivative.

References

- 1. chembk.com [chembk.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-Acetyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Acetyl-1H-indole-3-carbaldehyde from its precursor, indole-3-carbaldehyde. This N-acetylation reaction is a crucial step in the modification of the indole scaffold, a privileged structure in medicinal chemistry, to produce a versatile intermediate for the synthesis of various biologically active compounds and fluorescent dyes.

Reaction Overview

The synthesis of this compound is achieved through the N-acylation of indole-3-carbaldehyde. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the indole ring. The most common methods employ acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base. The reaction is typically carried out in an aprotic solvent.

The general reaction scheme is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for the N-acylation of indole-3-carbaldehyde. While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, a highly analogous procedure for the N-acylation with 3-chloro acetylchloride provides valuable insights into the expected reaction parameters and outcomes.[1]

| Parameter | Value | Reference |

| Starting Material | Indole-3-carbaldehyde | [1] |

| Analogous Acylating Agent | 3-chloro acetylchloride | [1] |

| Molar Ratio (Acylating Agent : Indole) | 1.1 : 1 | [1] |

| Base | Triethylamine | [1] |

| Molar Ratio (Base : Indole) | 1.1 : 1 | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | ~3 hours | [1] |

| Yield (Analogous Reaction) | 95% | [1] |

| Purification Method | Extraction and Column Chromatography | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the N-acylation of indole-3-carbaldehyde. This procedure is adapted from a reported synthesis of a similar N-acylated indole-3-carbaldehyde derivative and can be modified for the synthesis of this compound by substituting the acylating agent.[1]

Materials:

-

Indole-3-carbaldehyde

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a well-stirred round-bottom flask, dissolve indole-3-carbaldehyde (e.g., 2 mmol) in anhydrous THF (e.g., 10 ml).

-

Addition of Base: Add triethylamine (e.g., 2.2 mmol) to the solution.

-

Addition of Acetylating Agent: To this mixture, add a solution of acetyl chloride (e.g., 2.2 mmol) or acetic anhydride in anhydrous THF (e.g., 5 ml) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) mixture as the mobile phase.[1]

-

Work-up: Upon completion of the reaction, quench the reaction mixture with ice-cold water.

-

Extraction: Extract the product with diethyl ether.

-

Washing: Wash the organic layer with 5% NaHCO₃ solution followed by distilled water.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the general mechanism for the N-acetylation of indole-3-carbaldehyde.

Caption: General mechanism of N-acetylation.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the N-Acetylation of Indole-3-Carboxaldehyde

This guide provides a comprehensive overview of the N-acetylation of indole-3-carboxaldehyde, a critical transformation in the synthesis of various biologically active compounds and functional materials. We will delve into the core reaction mechanism, present detailed experimental protocols, summarize key quantitative data, and visualize the underlying processes.

Introduction

Indole-3-carboxaldehyde is a versatile precursor in organic synthesis. The indole nucleus is a common scaffold in numerous pharmaceuticals and natural products. N-acetylation of the indole nitrogen is a fundamental step to protect the N-H group, modify the electronic properties of the indole ring, and introduce a key functional group for further elaboration. The resulting compound, N-acetylindole-3-carboxaldehyde, serves as a crucial intermediate in the development of novel drug candidates, including anti-inflammatory and anticancer agents, as well as in the creation of fluorescent probes for biochemical studies.[1]

Core Reaction Mechanism

The N-acetylation of indole-3-carboxaldehyde proceeds via a two-step mechanism: deprotonation followed by nucleophilic acyl substitution.

-

Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the indole nitrogen (N-1 position). This generates a resonance-stabilized indolyl anion. The choice of base is crucial; common bases include potassium hydroxide (KOH), triethylamine (Et₃N), or sodium hydride (NaH).[2][3][4] In solvents like dimethyl sulfoxide (DMSO), the reactivity of the resulting anion is enhanced because the solvent strongly solvates the cation, leaving a more "naked" and reactive anion.[2]

-

Nucleophilic Attack: The highly nucleophilic indolyl anion then attacks the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride or acetyl chloride. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-acetylated product and a leaving group (e.g., acetate or chloride ion).

Kinetic studies on related N-substitution reactions of indoles support a mechanism involving a rate-determining direct attack of the electrophile on the nitrogen atom.[5] The general order of reactivity for electrophilic attack on the indole nucleus is C-3 > N-1 > C-2.[5] Therefore, to achieve selective N-acetylation, conditions are chosen that favor the formation of the indolyl anion, which is a strong nitrogen nucleophile.

Caption: General mechanism for the base-mediated N-acetylation of indole-3-carboxaldehyde.

Experimental Protocols

Several methods have been reported for the N-acetylation of indoles. Below are two detailed protocols adapted for indole-3-carboxaldehyde.

Protocol A: N-Acetylation using Potassium Hydroxide and Acetic Anhydride

This method utilizes a strong base in a polar aprotic solvent to generate a highly reactive nucleophile.[2]

Materials:

-

Indole-3-carboxaldehyde

-

Powdered Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO)

-

Acetic Anhydride ((Ac)₂O)

-

Diethyl ether

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

To a stirred solution of indole-3-carboxaldehyde (1 equivalent) in DMSO at room temperature, add powdered potassium hydroxide (1.1 equivalents).

-

Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the indolyl potassium anion.

-

Cool the reaction mixture in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol B: N-Acylation using Triethylamine and Chloroacetyl Chloride

This protocol employs a milder organic base and a more reactive acylating agent, chloroacetyl chloride, to achieve N-acylation.[3]

Materials:

-

Indole-3-carboxaldehyde

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Chloroacetyl chloride

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

-

Dissolve indole-3-carboxaldehyde (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

To the well-stirred solution, add chloroacetyl chloride (1.1 equivalents) dissolved in THF dropwise.

-

Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).[3]

-

After completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product into diethyl ether.

-

Wash the ether layer sequentially with 5% NaHCO₃ solution and then distilled water.[3]

-

Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[3]

-

Purify the product by column chromatography.

Caption: A generalized workflow for the N-acetylation of indole-3-carboxaldehyde.

Quantitative Data and Characterization

The success of the N-acetylation is confirmed through physical and spectroscopic analysis. The following tables summarize typical data for N-acylated indole-3-carboxaldehyde derivatives.

Table 1: Reaction Yields and Physical Properties

| Compound | Acetylating Agent | Yield (%) | Melting Point (°C) | Reference |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | Chloroacetyl chloride | 95 | 79 | [3] |

| 1,3-diacetyl indole* | Acetic anhydride | ~60 | 150-151 | [6] |

Note: Reaction of indole with acetic anhydride in acetic acid can lead to 1,3-diacetylation. Selective N-deacetylation can then yield the 3-acetylindole.[7]

Table 2: Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the structure of the product. The most telling evidence of successful N-acetylation is the disappearance of the characteristic broad N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum.[3]

| Technique | Key Feature | Observed Data for 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde[3] | General Observations for N-acetyl indoles |

| ¹H NMR | Aldehyde proton (-CHO) | Singlet at ~10.1 ppm | Singlet, ~9.8-10.1 ppm[8][9] |

| Aromatic protons | Multiplet at 7.11-8.95 ppm | Complex multiplets in the aromatic region | |

| Acetyl group protons (N-CO-CH₂) | Singlet at 4.27 ppm (for -CH₂Cl) | Singlet around 2.2-2.7 ppm for a -CH₃ group[6] | |

| Indole N-H proton | Absent | Absent (confirms N-substitution) | |

| IR (KBr) | Carbonyl stretch (C=O) of aldehyde | 1601 cm⁻¹ | Strong absorption, ~1640-1680 cm⁻¹ |

| Carbonyl stretch (C=O) of N-acetyl | Included in 1601 cm⁻¹ peak | Strong absorption, ~1700-1720 cm⁻¹ | |

| N-H stretch | Absent | Absent (confirms N-substitution) |

Conclusion

The N-acetylation of indole-3-carboxaldehyde is a robust and essential synthetic transformation. The choice of base and acetylating agent allows for controlled and high-yielding synthesis of N-acetylated products. As demonstrated, the mechanism involves the formation of a highly nucleophilic indolyl anion, and the reaction can be carried out efficiently using standard laboratory protocols. The resulting N-acetylindole-3-carboxaldehyde is a valuable building block for the synthesis of complex heterocyclic structures with significant potential in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. guidechem.com [guidechem.com]

- 5. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation (1977) | Antonio Cipiciani | 17 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Acetyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-1H-indole-3-carbaldehyde (CAS No: 22948-94-3). Due to the limited availability of published spectral data for this specific molecule, this guide presents a combination of data for closely related compounds and the parent molecule, indole-3-carbaldehyde, to serve as a valuable reference for researchers. The methodologies for key spectroscopic techniques are also detailed.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₉NO₂[1]

-

Molecular Weight: 187.19 g/mol [1]

-

Appearance: Light yellow solid

-

Melting Point: 165 °C

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for this compound and its parent compound, indole-3-carbaldehyde.

¹H NMR Spectroscopy

Table 1: ¹H NMR Data for 1-acetyl-5-iodo-1H-indole-3-carbaldehyde (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tentative) |

| 10.08 | s | H-9 (Aldehyde) |

| 8.64 | s | H-2 |

| 8.16 | d, J = 8.8 Hz | H-7 |

| 8.01 | s | H-4 |

| 2.73 | s | H-11 (Acetyl CH₃) |

Note: The assignments are tentative and based on general principles of indole NMR spectroscopy. The absence of the iodine atom at the 5-position in the target molecule would lead to a multiplet for the protons on the benzene ring.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Data for 1H-Indole-3-carbaldehyde (101 MHz, CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 185.34 | C-9 (Aldehyde) |

| 136.79 | C-7a |

| 135.75 | C-2 |

| 124.39 | C-6 |

| 123.04 | C-4 |

| 121.88 | C-5 |

| 120.55 | C-3a |

| 118.38 | C-3 |

| 111.70 | C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the acetyl and aldehyde carbonyl groups, as well as aromatic C-H and C=C stretching vibrations. For comparative purposes, the IR data for a related N-acylated indole is provided.

Table 3: IR Data for 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde (KBr disc) [4]

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3055-2568 | Aromatic C-H Stretch |

| 1601.15 | C=O Stretch (Amide and Aldehyde) |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 187. Key fragmentation patterns would likely involve the loss of the acetyl group and carbon monoxide. The mass spectrum of the parent indole-3-carbaldehyde shows a molecular ion at m/z 145.[5]

Table 4: Mass Spectrometry Data for 1H-Indole-3-carbaldehyde [5]

| m/z | Interpretation |

| 145 | [M]⁺ |

| 116 | [M - CHO]⁺ |

| 89 | [M - CHO - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 1-Acetyl-1H-indole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Acetyl-1H-indole-3-carbaldehyde, a key intermediate in organic synthesis with applications in pharmaceuticals and materials science.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on presenting available qualitative information, providing data for a closely related compound as a surrogate, and detailing robust experimental frameworks for determining its solubility in a range of common organic solvents.

Introduction to this compound

This compound is a derivative of indole-3-carbaldehyde, featuring an acetyl group at the 1-position of the indole ring. This modification significantly alters the molecule's physicochemical properties, including its solubility, by masking the hydrogen-bonding donor capability of the indole nitrogen. The compound typically appears as light yellow crystals and is known to be soluble in common organic solvents such as ethanol and dichloromethane.[2] Understanding its solubility is crucial for various applications, including synthesis, purification, formulation, and biological screening.

Solubility Data

Table 1: Solubility Profile of this compound and Related Compounds

| Compound | Solvent | Solubility | Data Type | Source |

| This compound | Ethanol | Soluble | Qualitative | [2] |

| Dichloromethane | Soluble | Qualitative | [2] | |

| Indole-3-carboxaldehyde | Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Semi-Quantitative | [3] |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Semi-Quantitative | [3] | |

| Methanol | Soluble | Qualitative | [4] | |

| Acetonitrile | Soluble | Qualitative | [4] | |

| Hexane | Limited Solubility | Qualitative | [4] | |

| Toluene | Limited Solubility | Qualitative | [4] |

Note: The quantitative data for indole-3-carboxaldehyde should be used as an approximation for this compound and experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques.

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

-

Calculate the solubility as the mass of the solute per volume of the solvent.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

-

This method is suitable for compounds that possess a chromophore and can be advantageous for its speed and sensitivity.

Methodology:

-

Preparation of Saturated Solution and Standards:

-

Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (Steps 1-4).

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound by multiplying the concentration by the dilution factor.

-

Visualizations

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for solubility determination.

The following diagram illustrates the interplay of key factors that govern the solubility of a solute in a solvent, presented as a logical relationship diagram.

Caption: Key factors influencing solubility.

References

An In-depth Technical Guide to 1-Acetyl-1H-indole-3-carbaldehyde: Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a naturally occurring metabolite of tryptophan. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its physical appearance and stability. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its stability under various conditions. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who are working with this or similar indole derivatives.

Physical and Chemical Properties

This compound is a light yellow crystalline solid.[1] It is known to be air-sensitive, necessitating careful handling and storage to maintain its integrity.[1] While relatively stable to light and heat, appropriate precautions should be taken to prevent degradation.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Light yellow crystals | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | |

| Melting Point | 165 °C | [1] |

| Boiling Point | 336.0 ± 15.0 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |

| Storage Conditions | 2-8°C, Stored under nitrogen, Air sensitive | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acetylation of indole-3-carboxaldehyde. A general procedure, adapted from the synthesis of similar compounds, is provided below.[2]

Materials:

-

Indole-3-carboxaldehyde

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve indole-3-carboxaldehyde in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add pyridine (or another suitable base) to the solution while stirring.

-

Add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and stability of this compound. The following method is a starting point and should be validated according to ICH guidelines.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).

Detection:

-

UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a more specific wavelength of maximum absorbance).

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare samples for analysis by dissolving a known amount of the compound in the mobile phase or a compatible solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Run the gradient program to separate the parent compound from any potential degradation products.

-

Identify and quantify the parent peak and any degradation products by comparing their retention times and peak areas to the standard.

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies should be performed. These studies expose the compound to various stress conditions to accelerate its degradation.

Stress Conditions:

-

Acidic Hydrolysis: Reflux the compound in 0.1 M HCl.

-

Basic Hydrolysis: Reflux the compound in 0.1 M NaOH.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

Procedure:

-

For each stress condition, prepare a solution of this compound.

-

Expose the solutions to the respective stress conditions for a defined period.

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using the developed stability-indicating HPLC method to identify and quantify the degradation products.

Caption: Logical workflow for the quality control and stability assessment of this compound.

Stability Profile

Based on available data, this compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[1] While it is reported to be relatively stable to light and heat, prolonged exposure should be avoided.[1]

Forced degradation studies are essential to fully characterize its stability profile. It is anticipated that the acetyl group may be susceptible to hydrolysis under both acidic and basic conditions, reverting the molecule to indole-3-carboxaldehyde. The indole ring itself may be susceptible to oxidation. The specific degradation pathways and the kinetics of degradation would need to be determined experimentally.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its physical properties and stability is paramount for its effective use. This guide has summarized the available data on its appearance and stability and has provided detailed experimental protocols for its synthesis and analysis. The successful application of this compound in research and development will depend on careful handling, appropriate storage, and the use of validated analytical methods to ensure its quality and integrity.

References

Unveiling the Structural Landscape of 1-Acetyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-1H-indole-3-carbaldehyde is a derivative of the versatile indole-3-carbaldehyde scaffold, a core structure in numerous biologically active compounds. The addition of an acetyl group at the N1 position significantly alters its electronic and steric properties, potentially influencing its interaction with biological targets. While the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, and its vinyl derivative are well-documented, a definitive single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing. This guide provides a comprehensive overview of the available physicochemical data, details established synthesis protocols, and presents the crystallographic data of closely related structures to offer valuable insights for researchers in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [2][3][4] |

| Molecular Weight | 187.19 g/mol | [2][3][4] |

| Melting Point | 165 °C | [1] |

| Appearance | Light yellow crystals | [1] |

| CAS Number | 22948-94-3 | [4] |

Synthesis and Crystallization

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of indole-3-carbaldehyde. A general and efficient method involves the reaction of indole-3-carbaldehyde with acetic anhydride in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve indole-3-carbaldehyde in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a slight excess of a base, such as triethylamine or pyridine, to the solution.

-

Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process. While a specific protocol for this compound is not documented, general techniques can be applied:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to the formation of crystals.

Crystal Structure Analysis: A Comparative Approach

As the crystal structure of this compound has not been reported, we present the crystallographic data for the parent compound, 1H-indole-3-carbaldehyde , and a closely related derivative, 1-Vinyl-1H-indole-3-carbaldehyde , to provide a structural context.

Crystal Structure of 1H-Indole-3-carbaldehyde

The crystal structure of 1H-indole-3-carbaldehyde has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized below.

| Parameter | 1H-Indole-3-carbaldehyde |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.076 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 710.3 |

| Z | 4 |

Data sourced from the Wikipedia entry for Indole-3-carbaldehyde.[5]

Crystal Structure of 1-Vinyl-1H-indole-3-carbaldehyde

The introduction of a vinyl group at the N1 position provides a useful comparison for understanding the potential solid-state packing of N-substituted indole-3-carbaldehydes.

| Parameter | 1-Vinyl-1H-indole-3-carbaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3200 |

| b (Å) | 8.1490 |

| c (Å) | 13.1620 |

| α (°) | 90 |

| β (°) | 99.952 |

| γ (°) | 90 |

| Volume (ų) | 878.95 |

| Z | 4 |

Data sourced from a publication on the crystal structure of 1-Vinyl-1H-indole-3-carbaldehyde.

Experimental and Logical Workflow

The logical flow from the synthesis of the compound to its potential structural elucidation is a critical aspect of chemical research.

Caption: Experimental workflow for the synthesis and potential crystal structure determination of this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a solid foundation for researchers working with this compound. The established synthesis protocol is robust, and the physicochemical data offer essential parameters for its handling and characterization. The comparative analysis with the crystal structures of 1H-indole-3-carbaldehyde and 1-Vinyl-1H-indole-3-carbaldehyde suggests that the N-acetyl group is likely to influence the intermolecular interactions and crystal packing, potentially through altered hydrogen bonding capabilities and steric effects.

Future work should focus on obtaining high-quality single crystals of this compound to perform a comprehensive X-ray diffraction analysis. Such a study would provide invaluable information on its molecular geometry, conformation, and supramolecular assembly, which are critical for understanding its biological activity and for the rational design of new indole-based therapeutic agents and functional materials.

References

The Multifaceted Biological Activities of N-Acetylated Indole Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of N-acetylated indole derivatives, targeting researchers, scientists, and drug development professionals. This document delves into the anti-inflammatory, anticancer, antiviral, and neuroprotective properties of this important class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this field.

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The N-acetylation of the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to a diverse range of biological activities.[2][3] This guide explores the significant therapeutic potential of N-acetylated indole derivatives across several key areas of disease research.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various N-acetylated and related indole derivatives, showcasing their potency in different biological assays. This data is crucial for comparing the efficacy of different structural analogs and for guiding future drug design efforts.

Anticancer Activity

N-acetylated indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as tubulin, histone deacetylases (HDACs), and receptor tyrosine kinases like EGFR.[4][5][6]

| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| N-acetyl-indole-curcumin derivative | HeLa | MTT Assay | 4 | [4] |

| N-acetyl-indole-curcumin derivative | Hep-2 | MTT Assay | 12 | [4] |

| N-acetyl-indole-curcumin derivative | A549 | MTT Assay | 15 | [4] |

| Chalcone-indole derivative 12 | Various | Cell Proliferation | 0.22 - 1.80 | [6] |

| 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | - | Anti-inflammatory | - | [7] |

Antiviral Activity

Several N-acetylated indole derivatives have been investigated for their ability to inhibit the replication of various viruses. However, it is noteworthy that in some cases, the addition of an acetyl group can be detrimental to the antiviral activity against certain RNA viruses.[2][3]

| Compound | Virus | Assay Type | IC50/EC50 (µM) | Reference |

| N-acetyl analog 19 | HCV | Replicon Assay | 0.98 | [8] |

| Indole-2-carboxylate derivative 14f | Influenza A | CPE Inhibition | 7.53 | [2][3] |

| Dihydroxyindole-2-carboxylic acid | HIV-1 (strain IIIB) | Replication Assay | 12 | [8] |

| 5,6-dihydroxyindole carboxamide derivative II | HIV-1 integrase | Inhibition Assay | 1.4 | [9] |

| N-benzoyl analog 18 | HCV | Replicon Assay | 1.16 | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of N-acetylated indole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[7][10][11]

| Compound | Assay Type | Target/Model | IC50 (µM) / Inhibition (%) | Reference |

| 3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | Carrageenan-induced paw edema | Rats | High inhibition | [7] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | IL-6 Inhibition | RAW264.7 cells | 2.294 | [10] |

| 6-Bromoindole | NO Inhibition | RAW264.7 cells | - | [11] |

| 6-Bromoisatin | NO Inhibition | RAW264.7 cells | - | [11] |

Neuroprotective Activity

N-acetylated indole derivatives, including the well-known N-acetylserotonin, exhibit neuroprotective effects by combating oxidative stress, reducing apoptosis, and modulating autophagy.[12][13] Their ability to scavenge reactive oxygen species (ROS) is a key mechanism underlying their neuroprotective potential.[13][14]

| Compound | Assay Type | Model | Effect | Reference |

| N-acetylserotonin (NAS) | Various | Traumatic brain injury, etc. | Neuroprotective | [15] |

| Indole-piperazine derivative 9c | H2O2-induced oxidative damage | PC12 cells | Neuroprotective (IC50 = 13.6 nM for HDAC6) | [12] |

| Isomer of Melatonin | Cytoprotection against kainate | Rat cerebellum granular cells | More potent than melatonin | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-acetylated indole derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-acetylated indole derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[19]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]

-

Compound Treatment: Prepare serial dilutions of the N-acetylated indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[16][17]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[16]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17][18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[1][21][22]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)[22]

-

N-acetylated indole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)[21]

-

Plethysmometer[22]

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): vehicle control, positive control (Indomethacin), and test groups receiving different doses of the N-acetylated indole derivative.[21]

-

Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[21][22]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[21]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[21][22]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point. The edema is calculated as the difference between the final and initial paw volumes.[22]

Anti-inflammatory Activity: IL-6 Suppression Assay (ELISA)

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in stimulated immune cells.[23][24][25]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

N-acetylated indole derivative

-

Human or Mouse IL-6 ELISA Kit[23]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the N-acetylated indole derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-6 production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Protocol:

-

Add 100 µL of standards and samples to the wells of the IL-6 ELISA plate and incubate for 90 minutes at 37°C.[24]

-

Wash the plate multiple times with the provided wash buffer.[23]

-

Add 100 µL of the biotin-conjugated detection antibody and incubate for 60 minutes at 37°C.[24]

-

Wash the plate again.

-

Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C.[23][24]

-

Wash the plate.

-

Add 90-100 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.[23][24]

-

-

Absorbance Measurement: Read the absorbance at 450 nm.[24]

-